molecular formula C19H18ClNO2 B11413760 N-(3-chlorophenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide

N-(3-chlorophenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide

Cat. No.: B11413760
M. Wt: 327.8 g/mol
InChI Key: NCJIQRUWKFKKRB-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide typically involves the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and appropriate reagents.

    Substitution Reactions:

    Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenated reagents and catalysts like palladium on carbon (Pd/C) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-2-[5-(methyl)-1-benzofuran-3-yl]acetamide
  • N-(3-chlorophenyl)-2-[5-(ethyl)-1-benzofuran-3-yl]acetamide
  • N-(3-chlorophenyl)-2-[5-(propyl)-1-benzofuran-3-yl]acetamide

Uniqueness

N-(3-chlorophenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical properties compared to its analogs.

Properties

Molecular Formula

C19H18ClNO2

Molecular Weight

327.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-(5-propan-2-yl-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C19H18ClNO2/c1-12(2)13-6-7-18-17(8-13)14(11-23-18)9-19(22)21-16-5-3-4-15(20)10-16/h3-8,10-12H,9H2,1-2H3,(H,21,22)

InChI Key

NCJIQRUWKFKKRB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC=C2CC(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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